molecular formula C12H13N B3025519 1-(2,6-dimethylphenyl)-1H-pyrrole CAS No. 15898-23-4

1-(2,6-dimethylphenyl)-1H-pyrrole

Cat. No. B3025519
CAS RN: 15898-23-4
M. Wt: 171.24 g/mol
InChI Key: BRHOVWCDYRJKAW-UHFFFAOYSA-N
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Description

The compound “1-(2,6-dimethylphenyl)-1H-pyrrole” is a pyrrole derivative where one of the hydrogen atoms in the pyrrole ring is replaced by a 2,6-dimethylphenyl group . Pyrrole is a heterocyclic aromatic organic compound, and the 2,6-dimethylphenyl group is a derivative of phenyl where two hydrogen atoms are replaced by methyl groups at the 2nd and 6th positions .


Molecular Structure Analysis

The molecular structure of “1-(2,6-dimethylphenyl)-1H-pyrrole” would consist of a pyrrole ring attached to a 2,6-dimethylphenyl group. The nitrogen atom in the pyrrole ring can form a bond with the 2,6-dimethylphenyl group . The presence of the nitrogen atom and its lone pair of electrons can have significant effects on the properties of the molecule .

Scientific Research Applications

Polymer Chemistry and Flame Retardancy

1-(2,6-dimethylphenyl)-1H-pyrrole (also known as DOPO-pyrrole ) has been incorporated into polymer matrices to enhance their properties. Notably, researchers have synthesized DOPO-containing poly(2,6-dimethyl-1,4-phenylene oxide) (DOPO-PPO) through oxidative coupling polymerization . Here’s why it matters:

Chiral Stationary Phases in Liquid Chromatography

Researchers have utilized 2,6-dimethylphenyl isocyanate as a building block for derivatized β-cyclodextrins, which serve as chiral stationary phases in normal-phase liquid chromatography . These phases enable enantioselective separation of compounds, making them valuable tools in analytical chemistry.

Coordination Chemistry and Spectroscopy

The complex cis-dichlorotetrakis(2,6-dimethylphenyl isocyanide)iron(II) exhibits intriguing spectroscopic behavior. It contains two types of isocyanide ligands: those trans to chloride, participating in π-backbonding from iron, and those cis to chloride, which do not participate in π-backbonding . This coordination compound contributes to our understanding of ligand interactions and electronic transitions.

properties

IUPAC Name

1-(2,6-dimethylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10-6-5-7-11(2)12(10)13-8-3-4-9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHOVWCDYRJKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405857
Record name 1-(2,6-dimethylphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dimethylphenyl)-1H-pyrrole

CAS RN

15898-23-4
Record name 1-(2,6-dimethylphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-dimethylaniline (60.5 g), glacial acetic acid (600 ml) and 2,5-dimethoxytetrahydrofuran (572 g) is refluxed for 5 hours. The solvent is evaporated at 60° and reduced pressure to give 1-(2,6-dimethylphenyl)-1H-pyrrole as an oil.
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
572 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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